Dihydrocapsaicin

Description

This compound has been reported in Capsicum pubescens, Capsicum annuum, and Ganoderma lucidum with data available.

Properties

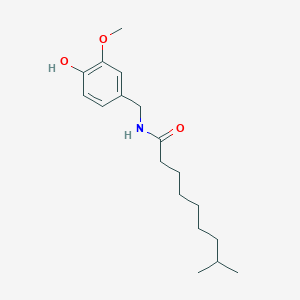

IUPAC Name |

N-[(4-hydroxy-3-methoxyphenyl)methyl]-8-methylnonanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H29NO3/c1-14(2)8-6-4-5-7-9-18(21)19-13-15-10-11-16(20)17(12-15)22-3/h10-12,14,20H,4-9,13H2,1-3H3,(H,19,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJQPQKLURWNAAH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCCCCC(=O)NCC1=CC(=C(C=C1)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H29NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4041864 | |

| Record name | Dihydrocapsaicin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4041864 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

307.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid, Pure dihydrocapsaicin is a lipophilic colorless odorless crystalline to waxy compound. It is found in pepper (C. annum). | |

| Record name | Dihydrocapsaicin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0038457 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | DIHYDROCAPSAICIN | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/936 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

CAS No. |

19408-84-5 | |

| Record name | Dihydrocapsaicin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19408-84-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dihydrocapsaicin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019408845 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dihydrocapsaicin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4041864 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DIHYDROCAPSAICIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W9BV32M08A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Dihydrocapsaicin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0038457 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | DIHYDROCAPSAICIN | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/936 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Melting Point |

65.5 - 65.8 °C, 65.5-65.8 °F | |

| Record name | Dihydrocapsaicin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0038457 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | DIHYDROCAPSAICIN | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/936 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Foundational & Exploratory

Dihydrocapsaicin: A Technical Guide to its Natural Sources and Biosynthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydrocapsaicin is a naturally occurring capsaicinoid found predominantly in chili peppers of the Capsicum genus.[1][2] Alongside capsaicin, it is one of the two most abundant and pungent compounds responsible for the characteristic heat of chili peppers.[1][3] This technical guide provides an in-depth overview of the natural sources of this compound, its biosynthetic pathway, and detailed experimental protocols for its extraction and analysis, tailored for professionals in research and drug development.

Natural Sources and Abundance of this compound

This compound is a secondary metabolite produced by plants of the Capsicum genus.[1][4] It typically constitutes about 22% of the total capsaicinoid content in chili peppers, with capsaicin being the most abundant at around 69%.[1] The concentration of this compound, however, varies significantly depending on the pepper variety, cultivation conditions, and fruit maturity.[5][6]

Quantitative Data on this compound Content in Various Capsicum Species

The following table summarizes the this compound content found in various chili pepper varieties as reported in the scientific literature. This data is crucial for selecting appropriate natural sources for extraction and for understanding the natural variability of this compound.

| Capsicum Species/Variety | This compound Content (µg/g dry weight unless otherwise noted) | Reference |

| Hot Chili | 4482.2 ± 35.6 | [7] |

| Red Chili | 238.2 ± 2.6 | [7] |

| Green Chili | 146.4 ± 4.2 | [7] |

| Carolina Reaper II | 32,000 (without seeds and partitions) | [3] |

| Carolina Reaper II | 28,000 (with seeds and partitions) | [3] |

| Jalapeño | 30 (without seeds and partitions) | [3] |

| Jalapeño | 30 (with seeds and partitions) | [3] |

| Capsicum chinense 'Red Habanero' | Pericarp: 1,800 | [5] |

| Capsicum chinense 'Trinidad Moruga Scorpion Yellow' | Pericarp: 23,200 | [5] |

| Various Hot Chili Varieties | Range: 1758.2 - 7068.9 (total capsaicinoids) | [8] |

Biosynthesis of this compound

The biosynthesis of this compound is a complex process that occurs in the placental tissue of the chili pepper fruit.[1][4][9] It involves the convergence of two major metabolic pathways: the phenylpropanoid pathway and the branched-chain fatty acid pathway.[1][4][10]

Phenylpropanoid Pathway

This pathway provides the vanillylamine moiety of the this compound molecule. It begins with the amino acid phenylalanine. Key enzymes in this pathway include:

-

Phenylalanine ammonia-lyase (PAL)

-

Cinnamate 4-hydroxylase (C4H)

-

4-Coumarate-CoA ligase (4CL)

-

Caffeoyl-CoA O-methyltransferase (CCOMT)

-

Putative aminotransferase (pAMT)

Branched-Chain Fatty Acid Pathway

This pathway supplies the 8-methylnonanoyl-CoA fatty acid side chain. The precursor for this pathway is the amino acid valine.

Final Condensation Step

The final step in this compound biosynthesis is the condensation of vanillylamine and 8-methylnonanoyl-CoA. This reaction is catalyzed by the enzyme capsaicin synthase (CS) , which is encoded by the Pun1 gene.[1][11]

Biosynthetic Pathway of this compound

References

- 1. Capsaicin - Wikipedia [en.wikipedia.org]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. dspace.vut.cz [dspace.vut.cz]

- 4. Molecular biology of capsaicinoid biosynthesis in chili pepper (Capsicum spp.) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Difference in capsaicinoid biosynthesis gene expression in the pericarp reveals elevation of capsaicinoid contents in chili peppers (Capsicum chinense) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Determination of Capsaicin and this compound in Capsicum Fruit Samples using High Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 8. cabidigitallibrary.org [cabidigitallibrary.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Chemical Synthesis of Trans 8-Methyl-6-Nonenoyl-CoA and Functional Expression Unravel Capsaicin Synthase Activity Encoded by the Pun1 Locus - PMC [pmc.ncbi.nlm.nih.gov]

Dihydrocapsaicin's Mechanism of Action on TRPV1 Receptors: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular mechanisms underlying the interaction of dihydrocapsaicin with the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor. This compound, a primary capsaicinoid found in chili peppers, is a potent agonist of the TRPV1 receptor, a key player in nociception and thermosensation. Understanding its mechanism of action is crucial for the development of novel analgesics and other therapeutic agents targeting the TRPV1 pathway.

Core Mechanism of Action: Binding, Activation, and Desensitization

This compound, alongside capsaicin, is among the most pungent capsaicinoids, indicating a high potency in activating the TRPV1 receptor[1]. The binding of this compound to TRPV1 is a critical initiating event that leads to receptor activation, subsequent ion influx, and the generation of a pain signal. This process is followed by a period of desensitization, a key phenomenon with therapeutic implications.

Ligand Binding and Receptor Activation

This compound binds to a specific pocket on the intracellular side of the TRPV1 receptor. This binding site is formed by amino acid residues located in the transmembrane domains S3 and S4, as well as the S4-S5 linker of one subunit, and the S5 and S6 domains of an adjacent subunit. Key residues involved in this interaction include Tyrosine 511 (Y511), Serine 512 (S512), and Threonine 550 (T550)[2]. The interaction is stabilized by a combination of hydrogen bonds and van der Waals forces.

Upon binding, this compound induces a conformational change in the TRPV1 channel, leading to the opening of its ion pore. This allows for the influx of cations, primarily calcium (Ca²⁺) and sodium (Na⁺), into the neuron. The influx of these positive ions depolarizes the cell membrane, leading to the generation of an action potential that is transmitted to the central nervous system and perceived as a burning sensation.

Receptor Desensitization

Prolonged or repeated exposure to this compound leads to a state of desensitization, where the receptor becomes less responsive to subsequent stimuli. This process is primarily dependent on the influx of Ca²⁺ through the activated TRPV1 channel[3]. The elevated intracellular Ca²⁺ concentration triggers a cascade of signaling events, including the activation of Ca²⁺-dependent phosphatases like calcineurin. These phosphatases dephosphorylate the TRPV1 receptor, reducing its sensitivity to agonists. Additionally, Ca²⁺ can bind to calmodulin, which in turn interacts with the TRPV1 channel to promote desensitization. This desensitization is a key mechanism underlying the analgesic properties of capsaicinoids.

Quantitative Data

The following table summarizes the available quantitative data for the interaction of capsaicinoids with the TRPV1 receptor. While a precise EC₅₀ value for this compound is not consistently reported across literature, its pungency, equivalent to capsaicin on the Scoville scale, and the similar activation concentration of the closely related northis compound, suggest a comparable high potency[1][4].

| Compound | Parameter | Value | Species/System | Reference |

| This compound | Pungency (SHU) | 16,000,000 | Human (organoleptic) | [1] |

| Capsaicin | Pungency (SHU) | 16,000,000 | Human (organoleptic) | [1] |

| Capsaicin | EC₅₀ | ~0.45 µM | Rat TRPV1 (calcium influx) | [5] |

| Capsaicin | EC₅₀ | 2.2 ± 1.2 μM | CHO cells expressing TRPV1 (electrophysiology) | [6] |

| Northis compound | EC₅₀ | 0.05 µM | Rat TRPV1 (calcium influx) | [4] |

SHU: Scoville Heat Units

Signaling Pathways

The activation of TRPV1 by this compound initiates several downstream signaling cascades, primarily mediated by the influx of Ca²⁺ and the activation of protein kinases.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the interaction of this compound with TRPV1 receptors.

Patch-Clamp Electrophysiology

This technique directly measures the ion flow through the TRPV1 channel upon activation by this compound.

Methodology:

-

Cell Culture: Culture a suitable cell line (e.g., HEK293 or CHO cells) stably or transiently expressing the TRPV1 receptor.

-

Electrode Preparation: Pull borosilicate glass capillaries to create micropipettes with a resistance of 3-5 MΩ when filled with intracellular solution.

-

Solutions:

-

Intracellular Solution (in pipette): Containing (in mM): 140 KCl, 10 HEPES, 1 EGTA, 2 Mg-ATP, 0.3 Na-GTP, adjusted to pH 7.3 with KOH.

-

Extracellular Solution (bath): Containing (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 glucose, adjusted to pH 7.4 with NaOH.

-

-

Recording:

-

Establish a giga-ohm seal between the micropipette and the cell membrane.

-

Rupture the cell membrane to achieve the whole-cell configuration.

-

Clamp the cell membrane at a holding potential of -60 mV.

-

Perfuse the cell with the extracellular solution containing varying concentrations of this compound.

-

Record the resulting inward currents using a patch-clamp amplifier and data acquisition software.

-

-

Data Analysis:

-

Measure the peak current amplitude at each this compound concentration.

-

Construct a dose-response curve and fit it with the Hill equation to determine the EC₅₀ value.

-

Analyze the current-voltage (I-V) relationship by applying voltage ramps or steps during agonist application.

-

Calcium Imaging Assay

This method visualizes the increase in intracellular Ca²⁺ concentration following TRPV1 activation.

Methodology:

-

Cell Preparation: Plate TRPV1-expressing cells onto glass-bottom dishes or coverslips.

-

Dye Loading: Incubate the cells with a Ca²⁺-sensitive fluorescent indicator, such as Fura-2 AM (acetoxymethyl ester) or Fluo-4 AM, in a physiological buffer (e.g., Hanks' Balanced Salt Solution) for 30-60 minutes at room temperature or 37°C.

-

Washing: Wash the cells with the physiological buffer to remove any unloaded dye.

-

Imaging:

-

Place the dish/coverslip on the stage of an inverted fluorescence microscope equipped with a calcium imaging system.

-

Continuously perfuse the cells with the buffer.

-

Establish a baseline fluorescence reading.

-

Apply this compound at various concentrations to the cells.

-

Record the changes in fluorescence intensity over time. For ratiometric dyes like Fura-2, record emissions at two wavelengths (e.g., 340 nm and 380 nm excitation).

-

-

Data Analysis:

-

Calculate the ratio of fluorescence intensities (e.g., F340/F380 for Fura-2) or the change in fluorescence relative to the baseline (ΔF/F₀ for single-wavelength dyes like Fluo-4).

-

Correlate the changes in fluorescence with the intracellular Ca²⁺ concentration.

-

Generate dose-response curves to determine the EC₅₀ of this compound.

-

Radioligand Binding Assay

This assay quantifies the binding affinity of this compound to the TRPV1 receptor using a radiolabeled competitor.

Methodology:

-

Membrane Preparation: Homogenize cells or tissues expressing TRPV1 in a suitable buffer and isolate the membrane fraction by centrifugation.

-

Binding Reaction:

-

In a multi-well plate, incubate the membrane preparation with a fixed, low concentration of a high-affinity radiolabeled TRPV1 ligand, such as [³H]resiniferatoxin ([³H]RTX).

-

Add increasing concentrations of unlabeled this compound to compete with the radioligand for binding to the receptor.

-

Include control wells for total binding (radioligand only) and non-specific binding (radioligand plus a saturating concentration of a non-radioactive, high-affinity TRPV1 ligand).

-

Incubate the mixture at a defined temperature (e.g., 37°C) for a sufficient time to reach equilibrium.

-

-

Separation: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester. The filters will trap the membranes with the bound radioligand.

-

Washing: Quickly wash the filters with ice-cold buffer to remove any unbound radioligand.

-

Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

-

Data Analysis:

-

Calculate the specific binding at each concentration of this compound by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration.

-

Fit the data to a one-site competition model to determine the IC₅₀ (the concentration of this compound that inhibits 50% of the specific radioligand binding).

-

Calculate the inhibitory constant (Ki) for this compound using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Conclusion

This compound is a potent agonist of the TRPV1 receptor, acting through a well-defined binding pocket to induce channel opening, cation influx, and subsequent neuronal signaling. The resulting desensitization of the receptor is a key aspect of its physiological and therapeutic effects. The experimental protocols outlined in this guide provide a robust framework for the detailed investigation of this compound's and other vanilloids' interactions with the TRPV1 receptor, facilitating further research and drug development in this area.

References

- 1. Capsaicin - Wikipedia [en.wikipedia.org]

- 2. Understand spiciness: mechanism of TRPV1 channel activation by capsaicin - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Integrating TRPV1 Receptor Function with Capsaicin Psychophysics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Extracellular Cations Sensitize and Gate Capsaicin Receptor TRPV1 Modulating Pain Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Voltage-Dependent Interaction of Capsaicine and Protons on TRPV1-Receptors - PMC [pmc.ncbi.nlm.nih.gov]

Initial Exploratory Studies on Dihydrocapsaicin Pharmacology: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydrocapsaicin (DHC) is a naturally occurring capsaicinoid found in chili peppers, structurally similar to its more abundant counterpart, capsaicin. Like capsaicin, DHC is a potent agonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, a key player in nociception and thermosensation.[1] Initial exploratory studies have revealed a range of pharmacological effects for DHC, extending beyond its characteristic pungency. These include neuroprotection, anti-inflammatory, and potential anti-cancer activities. This in-depth technical guide provides a comprehensive overview of the core pharmacology of this compound, focusing on its mechanism of action, effects on key signaling pathways, and the experimental protocols used in its initial characterization.

Core Pharmacology and Mechanism of Action

The primary molecular target of this compound is the TRPV1 ion channel, a non-selective cation channel predominantly expressed in sensory neurons.[1][2] Activation of TRPV1 by DHC leads to an influx of cations, primarily Ca2+ and Na+, resulting in membrane depolarization and the generation of action potentials.[2] This process underlies the sensation of heat and pain associated with capsaicinoids.

Beyond its direct activation of TRPV1, DHC has been shown to modulate several intracellular signaling pathways, contributing to its diverse pharmacological profile.

PI3K/Akt Signaling Pathway

This compound has been observed to activate the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway. This pathway is crucial for cell survival, proliferation, and growth. Evidence suggests that DHC-mediated activation of this pathway may contribute to its neuroprotective effects.

mTORC1 Signaling Pathway

Studies have also indicated that this compound can inhibit the mechanistic Target of Rapamycin Complex 1 (mTORC1) signaling pathway.[3] The mTORC1 pathway is a central regulator of cell growth and metabolism. Its inhibition by DHC may be linked to potential anti-cancer and anti-inflammatory properties.

Quantitative Pharmacological Data

Precise quantitative data for this compound's interaction with TRPV1 is still emerging. However, based on the high structural and functional similarity to capsaicin, their potencies are considered to be comparable. The following table summarizes typical quantitative parameters used to characterize the activity of capsaicinoids like DHC at the TRPV1 receptor.

| Parameter | Description | Typical Value Range (for Capsaicin) | Experimental Method |

| EC50 | The concentration of an agonist that produces 50% of the maximal response. | 10 nM - 1 µM | Calcium Influx Assay, Patch-Clamp Electrophysiology |

| Ki | The inhibition constant, representing the binding affinity of a ligand for a receptor. | Not widely reported for agonists | Radioligand Binding Assay |

Experimental Protocols

This section details the methodologies for key experiments used in the initial pharmacological characterization of this compound.

Cell Culture for In Vitro Assays

a) TRPV1-Expressing Cell Lines (e.g., HEK293, CHO)

-

Cell Line Maintenance: Human Embryonic Kidney 293 (HEK293) or Chinese Hamster Ovary (CHO) cells stably transfected with the human or rat TRPV1 gene are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2.[4]

-

Subculturing: Cells are passaged upon reaching 80-90% confluency using trypsin-EDTA.[4]

b) Primary Dorsal Root Ganglion (DRG) Neuron Culture

-

Isolation: DRG are dissected from rodents (e.g., neonatal rats or mice) under sterile conditions.[1][2][5][6][7] The ganglia are then enzymatically dissociated using a combination of collagenase and dispase.

-

Plating: Dissociated neurons are plated on coverslips coated with poly-D-lysine and laminin to promote adherence and neurite outgrowth.

-

Culture Medium: Neurons are maintained in a neurobasal medium supplemented with B27, L-glutamine, and nerve growth factor (NGF).

Quantification of this compound

High-Performance Liquid Chromatography (HPLC)

-

Sample Preparation: Extraction of DHC from biological matrices (e.g., plasma, tissue homogenates) or formulations is typically performed using an organic solvent such as acetonitrile or methanol.[3][8][9]

-

Chromatographic Conditions: A C18 reverse-phase column is commonly used with a mobile phase consisting of a gradient of acetonitrile and water.

-

Detection: DHC is detected by UV absorbance at approximately 280 nm or by fluorescence detection for higher sensitivity.[8]

In Vitro Functional Assays

a) Calcium Influx Assay

-

Principle: This assay measures the increase in intracellular calcium concentration upon TRPV1 activation by DHC.

-

Methodology:

-

TRPV1-expressing cells are seeded in 96-well plates.

-

Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).[10]

-

A baseline fluorescence reading is taken.

-

This compound at various concentrations is added to the wells.

-

The change in fluorescence intensity, corresponding to the influx of calcium, is measured over time using a fluorescence plate reader.[11][12][13]

-

EC50 values are calculated from the dose-response curves.

-

b) Patch-Clamp Electrophysiology

-

Principle: This technique allows for the direct measurement of ion channel activity in single cells.

-

Methodology:

-

A glass micropipette filled with an appropriate intracellular solution is sealed onto the membrane of a single TRPV1-expressing cell (e.g., a cultured DRG neuron).[14][15][16]

-

The whole-cell configuration is established, allowing control of the membrane potential and recording of the transmembrane current.

-

This compound is applied to the cell via a perfusion system.

-

The resulting inward current, carried by cations flowing through the activated TRPV1 channels, is recorded.[17][18]

-

Dose-response relationships can be established by applying different concentrations of DHC.

-

Signaling Pathway Analysis

Western Blotting for PI3K/Akt and mTORC1 Pathway Activation

-

Principle: Western blotting is used to detect changes in the phosphorylation state of key proteins in the PI3K/Akt and mTORC1 signaling pathways, indicating their activation or inhibition.

-

Methodology:

-

Cells are treated with this compound for a specified time.

-

Cells are lysed, and protein concentration is determined.

-

Proteins are separated by size using SDS-PAGE and transferred to a membrane (e.g., PVDF or nitrocellulose).

-

The membrane is incubated with primary antibodies specific for the phosphorylated and total forms of target proteins (e.g., phospho-Akt, total Akt, phospho-p70S6K, total p70S6K).[19][20][21]

-

A secondary antibody conjugated to an enzyme (e.g., HRP) is added.

-

The protein bands are visualized using a chemiluminescent substrate.

-

In Vivo Assay

Neurogenic Inflammation Assessment using Laser Doppler Flowmetry

-

Principle: Topical application of DHC activates TRPV1 on sensory nerve endings, leading to the release of neuropeptides that cause vasodilation and an increase in dermal blood flow, a phenomenon known as neurogenic inflammation.[22][23][24][25]

-

Methodology:

-

A baseline measurement of dermal blood flow is taken on the skin of a subject (e.g., the forearm of a human volunteer or the skin of an anesthetized animal) using a laser Doppler flowmeter.[26]

-

A solution containing this compound is applied topically to the measurement area.

-

Dermal blood flow is continuously monitored over time.

-

The increase in blood flow is quantified as a measure of neurogenic inflammation.

-

Visualizations

Signaling Pathways

This compound Signaling Pathways

Experimental Workflows

Calcium Influx Assay Workflow

Western Blot Workflow

Conclusion

The initial exploratory studies on this compound pharmacology have established its role as a potent TRPV1 agonist and have begun to uncover its influence on critical intracellular signaling pathways. The experimental protocols outlined in this guide provide a robust framework for the continued investigation of DHC's therapeutic potential. Further research, particularly in generating precise quantitative data for DHC and elucidating the detailed molecular mechanisms underlying its effects on the PI3K/Akt and mTORC1 pathways, will be crucial for its development as a potential therapeutic agent for a variety of conditions.

References

- 1. A simple, step-by-step dissection protocol for the rapid isolation of mouse dorsal root ganglia - UCL Discovery [discovery.ucl.ac.uk]

- 2. A simple, step-by-step dissection protocol for the rapid isolation of mouse dorsal root ganglia | Semantic Scholar [semanticscholar.org]

- 3. scispace.com [scispace.com]

- 4. TRPV1 channels and the progesterone receptor Sig-1R interact to regulate pain - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Protocol for the isolation and culture of mouse dorsal root ganglion neurons for imaging applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Protocol for dissection and culture of murine dorsal root ganglia neurons to study neuropeptide release - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Isolation and Primary Cell Culture of Mouse Dorsal Root Ganglion Neurons [en.bio-protocol.org]

- 8. www1.lasalle.edu [www1.lasalle.edu]

- 9. Development and Validation of an HPLC Method for Simultaneous Determination of Capsaicinoids and Camphor in Over-the-Counter Medication for Topical Use - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Assay of TRPV1 Receptor Signaling | Springer Nature Experiments [experiments.springernature.com]

- 11. moleculardevices.com [moleculardevices.com]

- 12. researchgate.net [researchgate.net]

- 13. Transient Receptor Potential Vanilloid 1 Expression Mediates Capsaicin-Induced Cell Death - PMC [pmc.ncbi.nlm.nih.gov]

- 14. DRG Sensory Neuron Cultures - Neuroservice [neuroservice.com]

- 15. A combined protocol for isolation, culture, and patch-clamp recording of dorsal root ganglion neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Capsaicin activated currents in rat dorsal root ganglion cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Modulation of intracellular calcium influences capsaicin-induced currents of TRPV-1 and voltage-activated channel currents in nociceptive neurones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. ccrod.cancer.gov [ccrod.cancer.gov]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 23. Reproducibility of the capsaicin-induced dermal blood flow response as assessed by laser Doppler perfusion imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. Optimization of capsaicin-induced dermal blood flow measurement by laser Doppler imaging in cynomolgus macaque - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Determination of Capsaicin Induced Increase in Dermal Blood Flow Using Laser Doppler Flowmetry Technique [scirp.org]

Dihydrocapsaicin: A Technical Guide to a Lipophilic Crystalline Vanilloid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of dihydrocapsaicin, a prominent member of the capsaicinoid family. As a lipophilic and crystalline compound, this compound shares many of the well-known properties of its unsaturated analog, capsaicin, including its potent activation of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel. This document consolidates key physicochemical data, outlines detailed experimental protocols for its synthesis and analysis, and visually represents its primary signaling pathway.

Physicochemical Properties of this compound

Pure this compound is a colorless and odorless crystalline to waxy compound.[1][2][3][4][5] Its lipophilic nature is a key determinant of its biological activity, enabling it to traverse cell membranes and interact with its molecular target. A summary of its key quantitative properties is presented in Table 1.

| Property | Value | Source(s) |

| Molecular Formula | C₁₈H₂₉NO₃ | [2][6] |

| Molecular Weight | 307.43 g/mol | [4][6] |

| Melting Point | 62-65.8 °C | [1][6] |

| Boiling Point (estimated) | 497.00 to 498.00 °C @ 760.00 mm Hg | [3] |

| Water Solubility (estimated) | 2.811 mg/L @ 25 °C | [3] |

| logP (octanol-water partition coefficient, estimated) | 3.556 - 4.21 | [3][7] |

| Appearance | White to off-white solid | [4][6] |

Table 1: Physicochemical Properties of this compound

Biological Activity: Interaction with TRPV1

This compound exerts its well-known physiological effects, including the sensation of heat and pain, primarily through its action as an agonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) ion channel.[8] TRPV1 is a non-selective cation channel predominantly expressed in nociceptive sensory neurons.[9][10] The pungency of this compound is comparable to that of capsaicin.[4]

Quantitative measures of this interaction, primarily determined for the closely related capsaicin, provide a strong indication of this compound's potency. The half-maximal effective concentration (EC₅₀) for capsaicin activation of TRPV1 is in the sub-micromolar range.[9][11] The association constant (Ka) for capsaicin binding to the wildtype TRPV1 subunit has been estimated to be in the order of 10⁶ M⁻¹.[12][13]

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the condensation of vanillylamine with 8-methylnonanoic acid.[2] A detailed, multi-step synthesis starting from lignocellulosic platform chemicals has also been described.[14]

Protocol for Condensation Synthesis:

-

Reaction Setup: In a round-bottom flask, dissolve 8-methylnonanoic acid in a suitable anhydrous solvent (e.g., dichloromethane) under an inert atmosphere (e.g., nitrogen or argon).

-

Activation: Add a coupling agent (e.g., dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)) and an activating agent (e.g., N-hydroxysuccinimide (NHS)) to the solution and stir at room temperature for 1 hour to form the activated ester.

-

Condensation: Add vanillylamine hydrochloride to the reaction mixture, followed by a non-nucleophilic base (e.g., triethylamine) to neutralize the hydrochloride salt.

-

Reaction: Allow the reaction to proceed at room temperature overnight with continuous stirring.

-

Work-up: Filter the reaction mixture to remove the urea byproduct. Wash the filtrate with dilute acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane).

-

Characterization: Confirm the identity and purity of the synthesized this compound using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Crystallization of this compound

Crystallization is essential for obtaining high-purity this compound. A general method for capsaicinoids can be adapted.

Protocol for Crystallization:

-

Dissolution: Dissolve the purified this compound in a minimal amount of a suitable hot solvent or solvent mixture (e.g., acetonitrile and methyl tert-butyl ether).[2]

-

Cooling: Slowly cool the solution to room temperature and then transfer it to a low-temperature environment (e.g., -10°C) to induce crystallization.[2]

-

Isolation: Collect the precipitated crystals by filtration.

-

Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.

-

Drying: Dry the crystals under vacuum to remove residual solvent. The result should be a white to off-white crystalline solid.

Measurement of TRPV1 Activation using Patch-Clamp Electrophysiology

The functional activity of this compound on TRPV1 channels can be quantified using the whole-cell patch-clamp technique on cells expressing the receptor (e.g., HEK293 cells).

Experimental Protocol:

-

Cell Culture: Culture HEK293 cells transiently or stably expressing the human TRPV1 channel in appropriate media.

-

Electrode Preparation: Pull borosilicate glass capillaries to a resistance of 3-7 MΩ when filled with intracellular solution. The intracellular solution typically contains (in mM): 140 CsCl, 10 EGTA, 10 HEPES, and 2 Mg-ATP, adjusted to pH 7.2 with CsOH.

-

Recording Setup: Place the cells in a recording chamber continuously perfused with an extracellular solution containing (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, and 10 glucose, adjusted to pH 7.4 with NaOH.

-

Whole-Cell Configuration: Establish a whole-cell patch-clamp configuration on a TRPV1-expressing cell.

-

Drug Application: Apply this compound at various concentrations to the cell using a rapid solution exchange system.

-

Data Acquisition: Record the elicited currents at a holding potential of -60 mV.

-

Data Analysis: Measure the peak current amplitude at each concentration and construct a dose-response curve to determine the EC₅₀ value.

Signaling Pathway of this compound

The primary signaling event initiated by this compound is the activation of the TRPV1 channel. This leads to a cascade of downstream cellular events.

Caption: this compound activates TRPV1, leading to cation influx and neuronal signaling.

The binding of this compound to the intracellular side of the TRPV1 channel induces a conformational change, opening the channel pore.[9] This allows for the influx of cations, primarily Ca²⁺ and Na⁺, down their electrochemical gradients.[9] The influx of positive ions leads to depolarization of the neuronal membrane, which, if it reaches the threshold, triggers the generation of action potentials that are propagated to the central nervous system, resulting in the perception of pungency. The elevated intracellular Ca²⁺ also triggers the release of pro-inflammatory neuropeptides such as Substance P and Calcitonin Gene-Related Peptide (CGRP). Furthermore, the activity of TRPV1 can be modulated by intracellular signaling cascades involving Protein Kinase C (PKC) and Protein Kinase A (PKA), which can phosphorylate the channel and sensitize its response to agonists.[15]

Experimental Workflow for Synthesis and Purity Analysis

The following diagram illustrates a typical workflow for the chemical synthesis and subsequent purity verification of this compound.

Caption: Workflow for this compound synthesis, purification, and analysis.

References

- 1. This compound | C18H29NO3 | CID 107982 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound synthesis - chemicalbook [chemicalbook.com]

- 3. CN111187161A - A kind of preparation method of this compound and this compound ester - Google Patents [patents.google.com]

- 4. capsaicinpowder.com [capsaicinpowder.com]

- 5. Capsaicin - Wikipedia [en.wikipedia.org]

- 6. This compound CAS#: 19408-84-5 [m.chemicalbook.com]

- 7. EPI System Information for this compound 19408-84-5 [thegoodscentscompany.com]

- 8. This compound | 19408-84-5 [chemicalbook.com]

- 9. Understand spiciness: mechanism of TRPV1 channel activation by capsaicin - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Understand spiciness: mechanism of TRPV1 channel activation by capsaicin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. The capsaicin binding affinity of wildtype and mutant TRPV1 ion channels - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The capsaicin binding affinity of wildtype and mutant TRPV1 ion channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. TRPV1 Receptors and Signal Transduction - TRP Ion Channel Function in Sensory Transduction and Cellular Signaling Cascades - NCBI Bookshelf [ncbi.nlm.nih.gov]

A Technical Guide to the Solubility of Dihydrocapsaicin in Ethanol and DMSO

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of dihydrocapsaicin in two common laboratory solvents: ethanol and dimethyl sulfoxide (DMSO). This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and other scientific disciplines where the precise handling and dissolution of this compound are critical.

Quantitative Solubility Data

For practical laboratory applications, it is recommended to empirically determine the solubility for the specific concentration and temperature required for your experiments. The following table summarizes the available qualitative and estimated quantitative solubility data.

| Compound | Solvent | Qualitative Solubility | Estimated Quantitative Solubility |

| This compound | Ethanol (100%) | Soluble[1] | No specific data available |

| This compound | Dimethyl Sulfoxide (DMSO) | Soluble[1] | No specific data available |

| Capsaicin (analog) | Ethanol | Soluble | ≥ 30 mg/mL |

| Capsaicin (analog) | DMSO | Soluble | ≥ 30 mg/mL |

Experimental Protocol for Solubility Determination

The following is a detailed methodology for determining the solubility of this compound in ethanol or DMSO. This protocol is adapted from established methods for capsaicinoid solubility assessment.

Objective: To determine the saturation solubility of this compound in a given solvent at a specific temperature.

Materials:

-

This compound (crystalline solid)

-

Ethanol (anhydrous)

-

Dimethyl Sulfoxide (DMSO, anhydrous)

-

Analytical balance

-

Vortex mixer

-

Thermostatically controlled shaker or water bath

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

-

Volumetric flasks

-

Pipettes

-

Syringe filters (0.22 µm)

Procedure:

-

Preparation of Supersaturated Solutions:

-

Add an excess amount of this compound to a known volume of the selected solvent (ethanol or DMSO) in a series of vials.

-

Ensure that a visible amount of undissolved solid remains at the bottom of each vial.

-

-

Equilibration:

-

Securely cap the vials to prevent solvent evaporation.

-

Place the vials in a thermostatically controlled shaker or water bath set to the desired experimental temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Clarification:

-

After equilibration, allow the vials to stand undisturbed at the experimental temperature for a short period to allow the excess solid to settle.

-

Carefully pipette the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining undissolved particles.

-

-

Quantification:

-

Prepare a series of standard solutions of this compound of known concentrations in the respective solvent.

-

Analyze the filtered supernatant and the standard solutions using a calibrated HPLC-UV or UV-Vis spectrophotometry method.

-

For HPLC, an isocratic elution with a suitable mobile phase (e.g., methanol:water mixture) on a C18 column is typically used, with detection at approximately 280 nm.

-

For UV-Vis spectrophotometry, measure the absorbance at the wavelength of maximum absorption for this compound (around 280 nm) and determine the concentration using the calibration curve generated from the standard solutions.

-

-

-

Data Analysis:

-

Calculate the concentration of this compound in the filtered supernatant. This concentration represents the saturation solubility of this compound in the solvent at the specified temperature.

-

Perform the experiment in triplicate to ensure the reproducibility of the results.

-

Signaling Pathways Involving this compound

This compound has been shown to modulate several cellular signaling pathways, which is of significant interest in cancer research and other therapeutic areas.

One of the key mechanisms of this compound involves the inhibition of the mTORC1 signaling pathway. This is achieved in a TSC-independent manner, suggesting a direct or downstream effect on mTORC1 activity. This inhibition leads to a reduction in the phosphorylation of p70S6K1.

Caption: this compound's effect on the mTORC1 signaling pathway.

Another significant pathway affected by this compound is the Wnt/β-catenin signaling cascade, particularly in the context of melanoma. This compound has been observed to down-regulate β-catenin and its downstream targets, thereby inhibiting cell proliferation and metastasis. This is achieved by up-regulating BTRC, which in turn promotes the ubiquitination and subsequent degradation of β-catenin.

Caption: this compound's role in the β-catenin degradation pathway.

Experimental Workflow Visualization

The workflow for determining the solubility of this compound can be visualized to provide a clear, step-by-step understanding of the process.

Caption: Workflow for experimental solubility determination.

References

Dihydrocapsaicin: A Deep Dive into its Pungent Properties and Mechanism of Action

A Technical Guide for Researchers and Drug Development Professionals

Introduction

Dihydrocapsaicin, a prominent member of the capsaicinoid family of alkaloids, is a key contributor to the pungent sensation experienced when consuming chili peppers (Capsicum species).[1][2] As a close structural analog of capsaicin, it shares a similar mechanism of action and biological activity, making it a compound of significant interest in pharmacology, neuroscience, and drug development. This technical guide provides an in-depth exploration of this compound's role as a pungent capsaicinoid, focusing on its mechanism of action, quantitative analysis, and the signaling pathways it modulates.

Chemical Structure and Properties

This compound (N-[(4-hydroxy-3-methoxyphenyl)methyl]-8-methylnonanamide) is a lipophilic, colorless, and odorless crystalline to waxy compound.[1][3] Its structure is characterized by a vanillylamide moiety linked to a saturated fatty acid tail, distinguishing it from capsaicin which possesses a monounsaturated acyl chain.[4] This subtle structural difference influences its pharmacokinetic profile but not its intrinsic pungency.[1] this compound typically constitutes about 22% of the total capsaicinoid content in chili peppers, second in abundance only to capsaicin (around 69%).[2][5]

Quantitative Analysis of Pungency

The pungency of capsaicinoids is quantified using the Scoville scale, which measures the concentration of these compounds. Historically, this was determined through organoleptic tests, but modern methods rely on high-performance liquid chromatography (HPLC) for accurate and reproducible quantification.

| Capsaicinoid | Scoville Heat Units (SHU) | Relative Abundance in Chili Peppers |

| Capsaicin | 16,000,000[6] | ~69%[5] |

| This compound | 15,000,000 - 16,000,000 [6][7][8] | ~22% [1][5] |

| Northis compound | 9,100,000[6] | ~7%[5] |

| Homocapsaicin | 8,600,000[6] | ~1%[5] |

| Homothis compound | 8,600,000[6] | ~1%[5] |

Table 1: Pungency and Relative Abundance of Major Capsaicinoids.

Mechanism of Action: The TRPV1 Receptor

The primary molecular target of this compound, like other capsaicinoids, is the Transient Receptor Potential Vanilloid 1 (TRPV1) ion channel.[9][10] TRPV1 is a non-selective cation channel predominantly expressed on the sensory neurons of the peripheral nervous system.[11][12]

TRPV1 Activation and Signaling

Activation of the TRPV1 receptor by this compound initiates a cascade of intracellular events, leading to the sensation of pungency and heat.

Upon binding of this compound to a specific site on the TRPV1 receptor, the channel undergoes a conformational change, opening its pore.[12] This allows an influx of cations, primarily calcium (Ca²⁺) and sodium (Na⁺), into the neuron.[12] The influx of positive ions leads to depolarization of the cell membrane, which, if it reaches the threshold, triggers the generation of an action potential.[5] This electrical signal is then transmitted along the sensory nerve to the central nervous system, where it is interpreted as a sensation of pungency and heat.[5]

Furthermore, the influx of Ca²⁺ can activate various intracellular signaling molecules, including Protein Kinase C (PKC) and Protein Kinase A (PKA), which can phosphorylate the TRPV1 receptor, leading to its sensitization and a lower activation threshold for subsequent stimuli.[9][13][14]

Experimental Protocols: Quantification of this compound

High-Performance Liquid Chromatography (HPLC) is the gold standard for the separation, identification, and quantification of this compound in various matrices, including chili pepper extracts and biological samples.[15][16]

Detailed HPLC Methodology

1. Sample Preparation (Chili Pepper Extract):

-

Extraction: Accurately weigh a known amount of dried and ground chili pepper sample.

-

Add a suitable extraction solvent, such as ethanol or a mixture of methanol and tetrahydrofuran (1:1 v/v).[15]

-

Sonication or magnetic stirring can be employed to enhance extraction efficiency.[16]

-

Filtration: Filter the extract through a 0.45 µm syringe filter to remove particulate matter.

-

Solid-Phase Extraction (SPE) Cleanup (Optional): For complex matrices, a C18 SPE cartridge can be used to remove interfering compounds.[16]

2. HPLC System and Conditions:

-

Column: A reversed-phase C18 column is typically used for separation.

-

Mobile Phase: An isocratic or gradient mixture of a polar solvent (e.g., water) and a less polar organic solvent (e.g., methanol or acetonitrile). A common isocratic mobile phase is a 35:65 (v/v) mixture of water and methanol.

-

Flow Rate: A typical flow rate is 1.0 mL/min.

-

Column Temperature: Maintained at a constant temperature, for example, 30 °C, to ensure reproducible retention times.

-

Detector: A UV detector set at a wavelength of 222 nm or 280 nm, corresponding to the maximum absorbance of capsaicinoids, is commonly used.[15][16] A photodiode array (PDA) detector can also be used to obtain spectral information for peak identification.[16]

-

Injection Volume: A standard injection volume is 10 µL.

3. Quantification:

-

Standard Curve: Prepare a series of standard solutions of this compound of known concentrations.

-

Inject the standards into the HPLC system and record the peak areas.

-

Construct a calibration curve by plotting peak area against concentration.

-

Inject the prepared sample extract and determine the peak area corresponding to this compound.

-

Calculate the concentration of this compound in the sample by interpolating its peak area on the calibration curve.

Pharmacokinetics and Metabolism

Upon ingestion, this compound is rapidly absorbed from the gastrointestinal tract.[17][18] It undergoes significant first-pass metabolism in the liver, which limits its systemic bioavailability.[17] The metabolic products are generally considered to lack the pungent activity of the parent compound.[17]

Conclusion

This compound is a crucial capsaicinoid that, alongside capsaicin, defines the pungency of chili peppers. Its interaction with the TRPV1 receptor provides a clear molecular basis for its physiological effects. The well-established analytical methods, particularly HPLC, allow for precise quantification, which is essential for quality control in the food industry and for research in pharmacology and drug development. A thorough understanding of this compound's properties and its mechanism of action is vital for harnessing its potential in various scientific and commercial applications.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Capsaicinoids – Properties and Mechanisms of Pro-health Action | Health & Environmental Research Online (HERO) | US EPA [hero.epa.gov]

- 3. This compound | C18H29NO3 | CID 107982 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Capsaicin - Wikipedia [en.wikipedia.org]

- 6. mikeyvsfoods.com [mikeyvsfoods.com]

- 7. researchgate.net [researchgate.net]

- 8. Scoville scale - Wikipedia [en.wikipedia.org]

- 9. Integrating TRPV1 Receptor Function with Capsaicin Psychophysics - PMC [pmc.ncbi.nlm.nih.gov]

- 10. medchemexpress.com [medchemexpress.com]

- 11. researchgate.net [researchgate.net]

- 12. academic.oup.com [academic.oup.com]

- 13. atlasgeneticsoncology.org [atlasgeneticsoncology.org]

- 14. TRPV1 Receptors and Signal Transduction - TRP Ion Channel Function in Sensory Transduction and Cellular Signaling Cascades - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. Determination of Capsaicin and this compound in Capsicum Fruit Samples using High Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 16. cabidigitallibrary.org [cabidigitallibrary.org]

- 17. Absorption and metabolism of capsaicinoids following intragastric administration in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Gastrointestinal absorption and metabolism of capsaicin and this compound in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Quantitative Analysis of Dihydrocapsaicin in Human Plasma by LC-MS/MS

Audience: Researchers, scientists, and drug development professionals.

Abstract: This application note provides a detailed protocol for the sensitive and selective quantification of Dihydrocapsaicin (DHC) in human plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). This compound is a major capsaicinoid found in chili peppers and possesses various biological activities, making its quantification in biological matrices crucial for pharmacokinetic, metabolic, and toxicological studies. The described method, based on established procedures, employs a straightforward sample preparation technique followed by rapid and robust LC-MS/MS analysis, making it suitable for high-throughput applications.

Principle of the Method

This method utilizes reversed-phase liquid chromatography to separate this compound from endogenous plasma components. The analyte is then detected by a tandem mass spectrometer operating in the positive electrospray ionization (ESI+) mode. Quantification is achieved using Selected Reaction Monitoring (SRM), which monitors a specific precursor-to-product ion transition for DHC, ensuring high selectivity and sensitivity.[1][2][3]

Experimental Protocols

Materials and Reagents

-

This compound analytical standard

-

Internal Standard (IS), e.g., Phenacetin or Octanoyl vanillamide[1][3]

-

LC-MS grade Acetonitrile, Methanol, and Water

-

Formic Acid (≥98%)

-

Human Plasma (K2-EDTA)

-

All other chemicals and solvents should be of analytical or HPLC grade.

Preparation of Stock and Working Solutions

-

Primary Stock Solutions: Prepare individual stock solutions of this compound and the Internal Standard (IS) at a concentration of 1 mg/mL in methanol.

-

Working Standard Solutions: Serially dilute the primary stock solutions with a 50:50 mixture of acetonitrile and water to prepare working standard solutions at various concentrations. These will be used to spike the plasma for calibration curve and quality control samples.

-

Internal Standard Spiking Solution: Prepare a working solution of the IS (e.g., 100 ng/mL) in acetonitrile.

Sample Preparation: Protein Precipitation (PPT)

This protocol is a common, rapid, and effective method for extracting DHC from plasma.[1][4]

-

Pipette 100 µL of human plasma (blank, standard, or study sample) into a 1.5 mL microcentrifuge tube.

-

Add 10 µL of the IS working solution to all tubes except for the blank matrix.

-

Add 200 µL of cold acetonitrile (containing 0.1% formic acid) to precipitate plasma proteins.[1]

-

Vortex the mixture for 1 minute.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a new tube or an HPLC vial.

-

Inject an appropriate volume (e.g., 10 µL) into the LC-MS/MS system.

Alternative Method: Liquid-Liquid Extraction (LLE) can also be employed, often yielding a cleaner extract. A validated LLE method uses an n-hexane-dichloromethane-isopropanol (100:50:5, v/v/v) mixture for extraction.[5][6]

LC-MS/MS Instrumentation and Conditions

The following are typical starting conditions derived from published methods. Optimization may be required for specific instrumentation.

Table 1: Recommended LC-MS/MS Instrument Parameters

| Parameter | Recommended Setting |

| Liquid Chromatography | |

| HPLC System | Agilent, Shimadzu, Waters, or equivalent |

| Column | Reversed-phase C18 column (e.g., Zorbax SB-C18, 3.5 µm, 2.1 x 100 mm)[1] |

| Mobile Phase A | Water with 0.1% Formic Acid[1][2] |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid[1] |

| Flow Rate | 0.2 - 0.4 mL/min[1][7] |

| Gradient | Isocratic (e.g., 55% B) or a shallow gradient depending on co-eluting interferences[1] |

| Column Temperature | 25 - 40°C[1] |

| Injection Volume | 5 - 20 µL |

| Mass Spectrometry | |

| Mass Spectrometer | Triple Quadrupole Mass Spectrometer |

| Ionization Source | Electrospray Ionization (ESI), Positive Mode |

| This compound (DHC) | m/z 308 → 137 [1][2][3][8] |

| Capsaicin (for reference) | m/z 306 → 137 [1][2][3][8] |

| Dwell Time | 100-200 ms |

| Collision Gas | Argon |

Data and Performance Characteristics

The following table summarizes quantitative data from various published LC-MS/MS methods for this compound analysis in biological matrices. These values demonstrate the expected performance of a well-developed assay.

Table 2: Summary of Method Validation Parameters from Literature

| Parameter | This compound Performance Data |

| Linearity Range | 1 - 500 ng/mL (in rat plasma)[1][4] 0.125 - 50 ng/mL (in rabbit plasma)[5][6] 1.0 - 250 ng/mL (in blood)[2][3] |

| Lower Limit of Quantitation (LLOQ) | 1 ng/mL (in rat plasma)[1][4] 0.125 ng/mL (in rabbit plasma)[5][6] |

| Accuracy | Deviations within ±10.63% (in rat plasma)[1][4] Assay accuracy ranged from 90% to 107% (in blood)[2][3] |

| Precision (Intra-day & Inter-day) | RSD ≤ 9.79% (in rat plasma)[1][4] Intra-assay RSD: 3-7%; Inter-assay RSD: 6-7% (for Capsaicin, with similar values for DHC, in blood)[2][3][8] |

| Recovery | > 89.88% (in rat plasma)[1][4] ~90% (from blood using LLE)[2][3] |

Visualizations

Experimental Workflow

The diagram below outlines the major steps involved in the LC-MS/MS analysis of this compound from a human plasma sample.

Caption: Workflow for DHC quantification in plasma.

This compound Signaling Pathway Inhibition

This compound has been shown to exert chemopreventive effects by inhibiting specific cellular signaling pathways. One key mechanism is the suppression of the amino acid-dependent mTORC1 signaling pathway, which is crucial for cell growth and proliferation.[9][10][11]

Caption: DHC inhibits the mTORC1 signaling pathway.

Conclusion

The LC-MS/MS method outlined provides a robust, sensitive, and selective approach for the quantification of this compound in human plasma. The simple protein precipitation sample preparation method allows for high throughput, while the specificity of tandem mass spectrometry ensures reliable data. This application note serves as a comprehensive guide for researchers in pharmacology, toxicology, and clinical research to accurately measure this compound concentrations in biological samples.

References

- 1. Simultaneous quantification of capsaicin and this compound in rat plasma using HPLC coupled with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Determination of Capsaicin, Nonivamide, and this compound in Blood and Tissue by Liquid Chromatography-Tandem Mass Spectrometry | CoLab [colab.ws]

- 4. researchgate.net [researchgate.net]

- 5. A sensitive LC-MS/MS method for quantifying capsaicin and this compound in rabbit plasma and tissue: application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A sensitive LC-MS/MS method for quantifying capsaicin and this compound in rabbit plasma and tissue: application to a pharmacokinetic study. | Semantic Scholar [semanticscholar.org]

- 7. acgpubs.org [acgpubs.org]

- 8. academic.oup.com [academic.oup.com]

- 9. This compound Inhibits Epithelial Cell Transformation through Targeting Amino Acid Signaling and c-Fos Expression - PMC [pmc.ncbi.nlm.nih.gov]

- 10. This compound Inhibits Epithelial Cell Transformation through Targeting Amino Acid Signaling and c-Fos Expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

Application Notes and Protocols for the Administration of Dihydrocapsaicin in Rodent Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the administration of Dihydrocapsaicin (DHC) to rodent models for research purposes. This document includes detailed protocols for various administration routes, a summary of reported dosages and their effects, and a description of the key signaling pathways modulated by DHC.

Introduction

This compound (DHC) is a naturally occurring capsaicinoid found in chili peppers. As a potent agonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, DHC is a valuable tool for studying a range of physiological processes, including pain, inflammation, and metabolism.[1] This document outlines standardized procedures for the preparation and administration of DHC to rodent models to ensure experimental reproducibility and animal welfare.

Quantitative Data Summary

The following tables summarize the reported dosages and effects of DHC and the closely related compound, capsaicin, in rodent models.

Table 1: this compound (DHC) Administration in Rodent Models

| Rodent Model | Administration Route | Dosage | Vehicle | Observed Effects | Reference |

| apoE-/- Mice | Oral Gavage | 3.0 mg/kg body weight (daily for 12 weeks) | Cholesterol-free vegetable oil | Attenuated atherosclerotic plaque formation. | [2][3] |

| Rats | Subcutaneous (s.c.) | 0.5 - 10 mg/kg | Not Specified | Dose-dependent hypothermia. | [4] |

| Rats | Subcutaneous (s.c.) | 3.0 mg/kg | Not Specified | Increased white blood cell count. | [5] |

Table 2: Capsaicin Administration in Rodent Models (for reference)

| Rodent Model | Administration Route | Dosage | Vehicle | Observed Effects | Reference |

| Rats | Intraperitoneal (i.p.) | 2.5 mg/kg | Not Specified | Anti-inflammatory effects comparable to diclofenac. | [3] |

| Rats | Subcutaneous (s.c.) | 1 mg/kg | Not Specified | Reduced systemic inflammatory responses in sepsis. | [6] |

| Mice | Subcutaneous (s.c.) | 50 or 100 µl of a 7.5 mg/ml solution | Not Specified | Enhanced aggressive behavior. | [5] |

| Mice | Dietary | 0.005% in standard chow (for 4 months) | N/A | Prevented lipopolysaccharide-induced depression-like behavior. | [7] |

Table 3: Acute Toxicity of Capsaicin in Rodents

| Rodent Model | Administration Route | LD50 | Reference |

| Mice | Oral | 47.2 mg/kg | [8] |

Experimental Protocols

3.1. Preparation of this compound Solutions

-

For Oral Gavage:

-

Based on a successful study, DHC can be dissolved in cholesterol-free vegetable oil.[2]

-

To prepare a 3 mg/ml solution for a 3 mg/kg dose in a 25g mouse (0.25 ml administration volume), weigh 3 mg of DHC and dissolve it in 1 ml of cholesterol-free vegetable oil.

-

Vortex the solution thoroughly to ensure complete dissolution. Gentle warming may aid in solubilization.

-

Prepare fresh solutions daily to ensure stability.

-

-

For Subcutaneous Injection:

-

Due to its hydrophobic nature, DHC can be dissolved in a vehicle containing a small percentage of a non-polar solvent. A common vehicle for subcutaneous injection of hydrophobic compounds is a mixture of ethanol, Tween 80, and saline. A suggested starting formulation is 10% ethanol, 10% Tween 80, and 80% sterile saline.

-

First, dissolve the DHC in ethanol.

-

Add the Tween 80 and vortex to mix.

-

Slowly add the sterile saline while vortexing to form a stable emulsion.

-

The final solution should be sterile-filtered before administration.

-

3.2. Administration Routes

3.2.1. Oral Gavage

This method ensures accurate dosing directly into the stomach.

-

Materials:

-

Appropriately sized gavage needle (e.g., 20-22 gauge for mice, 18-20 gauge for rats) with a ball tip.

-

Syringe (1 ml).

-

DHC solution.

-

-

Procedure:

-

Accurately weigh the animal to calculate the correct dosage volume.

-

Restrain the animal firmly but gently, ensuring the head and neck are in a straight line with the body.

-

Gently insert the gavage needle into the mouth, passing it over the tongue towards the esophagus.

-

Advance the needle slowly and smoothly. If any resistance is met, withdraw and reposition.

-

Once the needle is in the stomach (pre-measure the length from the mouth to the last rib), administer the DHC solution slowly.

-

Withdraw the needle gently and return the animal to its cage.

-

Monitor the animal for any signs of distress.

-

3.2.2. Subcutaneous (s.c.) Injection

This route provides a slower, more sustained release compared to intravenous injection.

-

Materials:

-

Appropriately sized sterile needle (e.g., 25-27 gauge for mice, 23-25 gauge for rats).

-

Syringe (1 ml).

-

DHC solution.

-

-

Procedure:

-

Accurately weigh the animal to calculate the correct dosage volume.

-

Grasp the loose skin over the back of the neck (scruff) to form a tent.

-

Insert the needle into the base of the skin tent, parallel to the spine.

-

Aspirate briefly to ensure a blood vessel has not been punctured.

-

Inject the DHC solution slowly.

-

Withdraw the needle and gently massage the injection site to aid dispersal.

-

Return the animal to its cage and monitor for any adverse reactions.

-

3.2.3. Dietary Administration

This method is less stressful for the animals as it avoids handling and injection.

-

Materials:

-

Standard rodent chow.

-

This compound.

-

Food processor or mixer.

-

A suitable solvent for DHC (e.g., ethanol) if starting with a crystalline form.

-

-

Procedure:

-

Calculate the total amount of DHC needed for the desired concentration in the feed (e.g., for a 0.005% DHC diet, add 50 mg of DHC to 1 kg of chow).[7]

-

If using crystalline DHC, dissolve it in a small amount of a volatile solvent like ethanol to ensure even distribution.

-

In a well-ventilated area, gradually add the DHC solution to the ground chow in a mixer and mix thoroughly.

-

Allow the solvent to fully evaporate before pelleting or providing the powdered feed to the animals.

-

Store the DHC-containing feed in a cool, dark place.

-

Monitor food intake to ensure accurate dosing.

-

Signaling Pathways and Experimental Workflows

4.1. Key Signaling Pathways Modulated by this compound

This compound primarily exerts its effects through the activation of the TRPV1 receptor. Downstream of TRPV1 activation, several signaling pathways are modulated, leading to its observed physiological effects.

Figure 1: Key signaling pathways modulated by this compound.

4.2. General Experimental Workflow

The following diagram illustrates a typical workflow for an in vivo study involving the administration of this compound to rodent models.

Figure 2: General experimental workflow for DHC administration in rodents.

Safety Precautions

-

This compound is a potent irritant. Handle with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

-

Refer to the Material Safety Data Sheet (MSDS) for detailed safety information.

-

The LD50 of the related compound capsaicin in mice is 47.2 mg/kg via the oral route.[8] While the specific LD50 for DHC may differ, this value provides a benchmark for toxicity.

By following these detailed application notes and protocols, researchers can effectively and safely administer this compound to rodent models, contributing to a deeper understanding of its physiological effects and therapeutic potential.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound Attenuates Plaque Formation through a PPARγ/LXRα Pathway in apoE−/− Mice Fed a High-Fat/High-Cholesterol Diet - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Dose-response relationships in the thermoregulatory effects of capsaicin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Capsaicin affects aggressive behavior, but not hot plate responding, of adult male mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. tandfonline.com [tandfonline.com]

- 7. Gut Microbiota Mediates the Preventive Effects of Dietary Capsaicin Against Depression-Like Behavior Induced by Lipopolysaccharide in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Capsaicin - Wikipedia [en.wikipedia.org]

Application Note: Stability Testing of Dihydrocapsaicin Under Various Storage Conditions

Introduction

Dihydrocapsaicin, a significant capsaicinoid found in chili peppers, is responsible for a substantial portion of their pungent sensation.[1] Alongside capsaicin, it is a key bioactive compound with applications ranging from pharmaceuticals, as a topical analgesic, to food additives and self-defense sprays. The stability of this compound is a critical parameter for ensuring the efficacy, safety, and shelf-life of these products. Degradation can lead to a loss of potency and the formation of unknown impurities. This application note provides a comprehensive protocol for testing the stability of this compound under various environmental conditions, including temperature, pH, light, and oxidative stress, following the principles outlined in ICH guidelines.[2]

Materials and Reagents

-

This compound reference standard (>98% purity)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Water (HPLC grade, 18 MΩ)

-

Formic acid (ACS grade)

-

Hydrochloric acid (ACS grade)

-

Sodium hydroxide (ACS grade)

-

Hydrogen peroxide (30%, ACS grade)

-

Phosphate buffer salts

-

Syringe filters (0.45 µm)

-

HPLC vials

-

Volumetric flasks and pipettes

-

pH meter

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with UV-Vis or PDA detector[3]

-

Stability chambers with controlled temperature and humidity

-

Photostability chamber with controlled light exposure

Experimental Protocols

Protocol 1: Stock and Sample Preparation

-

Stock Solution Preparation: Accurately weigh and dissolve this compound reference standard in methanol to prepare a stock solution of 1 mg/mL.

-

Working Sample Preparation: Dilute the stock solution with the appropriate solvent (e.g., methanol, buffered solutions) to a final concentration of 100 µg/mL for the stability studies.

-

For pH Stability: Prepare working samples in buffered solutions at pH 3 (acidic), pH 7 (neutral), and pH 9 (alkaline).

-

For Oxidative Stability: Prepare the working sample in a solution containing 3% hydrogen peroxide.[4]

-

Initial Analysis (T=0): Immediately analyze the freshly prepared working samples using the HPLC method described in Protocol 3 to establish the initial concentration.

Protocol 2: Storage Conditions and Sampling

-

Temperature Stability:

-

Aliquot the working sample (in methanol, pH 7) into amber HPLC vials.

-

Store the vials in stability chambers at the following conditions:

-

Pull samples for analysis at predetermined time points (e.g., 0, 7, 14, 30, 60, and 90 days).

-

-

pH Stability:

-

Store the pH-adjusted working samples (pH 3, 7, and 9) at 25°C, protected from light.

-

Pull samples for analysis at specified intervals (e.g., 0, 1, 3, 7, and 14 days).

-

-

Photostability:

-